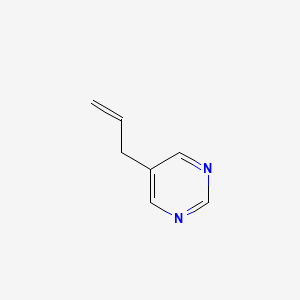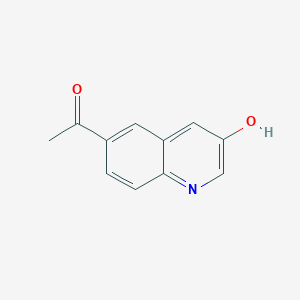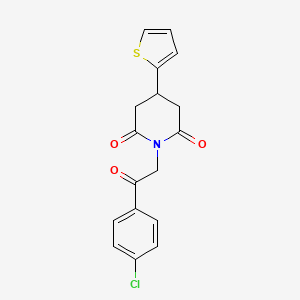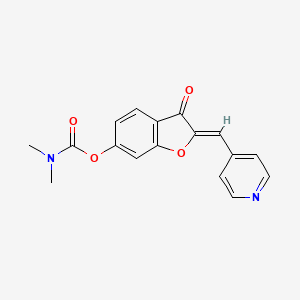![molecular formula C16H12ClN3OS B2817424 6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide CAS No. 1111454-33-1](/img/structure/B2817424.png)
6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary widely depending on the substituents on the thiazole ring . Unfortunately, specific chemical reactions involving “6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide” are not available in the retrieved data.
Physical and Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “this compound” are not available in the retrieved data.
科学的研究の応用
Synthesis and Antimicrobial Activity
- Pyrimidine derivatives, including those with thiazole and pyridine groups, have been synthesized for their potential use in medicines due to their antimicrobial activity. The synthesis process often involves one-pot reactions based on the Biginelli reaction, indicating their significance in drug discovery and development (Rathod & Solanki, 2018).
Glycine Transporter Inhibition
- Compounds structurally similar to the query compound, particularly those containing pyridine and thiazole moieties, have been identified as potent glycine transporter 1 (GlyT1) inhibitors. These findings suggest the potential for neurological applications, especially in addressing conditions like schizophrenia where glycine transport modulation is of interest (Yamamoto et al., 2016).
Anticancer and Anti-inflammatory Applications
- Pyrazolopyrimidines derivatives, including those with additional rings such as thiazole, have been evaluated for their anticancer and anti-inflammatory activities. This indicates the broader therapeutic potential of compounds within this chemical space, including anti-5-lipoxygenase agents, which could be relevant to conditions like asthma or chronic obstructive pulmonary disease (COPD) (Rahmouni et al., 2016).
Molecular Structure and Complexation Properties
- The molecular structure and complexation properties of compounds featuring pyridine and thiazole rings have been investigated, with findings relevant to their coordination chemistry and potential applications in materials science or catalysis (Kobayashi et al., 2019).
Molluscicidal Properties
- Thiazolo[5,4-d]pyrimidines, a class closely related to the query compound, have been synthesized and shown to possess molluscicidal properties. This suggests potential applications in pest control, particularly in combating snail hosts of schistosomiasis (El-bayouki & Basyouni, 1988).
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazole derivatives have been reported to interact with various targets to induce biological effects . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
将来の方向性
特性
IUPAC Name |
6-chloro-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-19-14(9-22-10)11-2-5-13(6-3-11)20-16(21)12-4-7-15(17)18-8-12/h2-9H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGAWFFXVHWQAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Ethylpyrrolidin-2-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2817342.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}pentanamide](/img/structure/B2817344.png)
![2-{[(3-nitrophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine](/img/structure/B2817346.png)


![2-DIFLUOROMETHANESULFONYL-N-[(4-PHENYLOXAN-4-YL)METHYL]BENZAMIDE](/img/structure/B2817351.png)
![2-HYDROXY-N-[(4-METHYLPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE](/img/structure/B2817355.png)
![4-[N-(BENZENESULFONYL)BUTANAMIDO]-2-BROMOPHENYL BUTANOATE](/img/structure/B2817356.png)





